

# Spectroscopic Characterization of 6-Chloro-2-iodo-3-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloro-2-iodo-3-methylpyridine

CAS No.: 1261473-80-6

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This technical guide provides an in-depth analysis of the spectroscopic data for **6-Chloro-2-iodo-3-methylpyridine**, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.<sup>[1]</sup> As a key building block, its unambiguous structural confirmation is paramount. This document offers a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles behind the data acquisition and interpretation are discussed to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

## Introduction

**6-Chloro-2-iodo-3-methylpyridine** (C<sub>6</sub>H<sub>5</sub>ClIN) is a halogenated and alkyl-substituted pyridine. The unique arrangement of a chloro, an iodo, and a methyl group on the pyridine ring imparts specific reactivity and properties, making it a valuable intermediate in organic synthesis.<sup>[1]</sup> Accurate spectroscopic analysis is the cornerstone of its quality control and use in subsequent synthetic steps. This guide will delve into the expected spectroscopic signature of this molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **6-Chloro-2-iodo-3-methylpyridine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural verification.

## $^1\text{H}$ NMR (Proton NMR) Spectroscopy

Experimental Protocol:

A typical protocol for acquiring a  $^1\text{H}$  NMR spectrum would involve:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-Chloro-2-iodo-3-methylpyridine** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). The choice of solvent is critical to avoid interfering signals.
- **Instrumentation:** Utilize a 300 or 400 MHz NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Interpretation of the  $^1\text{H}$  NMR Spectrum:

The  $^1\text{H}$  NMR spectrum of **6-Chloro-2-iodo-3-methylpyridine** is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

- **Aromatic Protons (H-4 and H-5):** The pyridine ring has two remaining protons at positions 4 and 5. Due to the electron-withdrawing nature of the nitrogen atom and the halogen substituents, these protons will be deshielded and appear at a lower field (higher ppm value) compared to benzene (7.27 ppm).[2] The proton at C-5 is expected to be a doublet, coupled to the proton at C-4. The proton at C-4 will also be a doublet, coupled to the proton at C-5. The coupling constant (J-value) for this ortho-coupling is typically in the range of 4-6 Hz.
- **Methyl Protons ( $\text{CH}_3$ ):** The methyl group at C-3 will appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm.[3]

Predicted  $^1\text{H}$  NMR Data:

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~ 7.2 - 7.5	Doublet	~ 5 Hz
H-4	~ 7.6 - 7.9	Doublet	~ 5 Hz
CH <sub>3</sub>	~ 2.4	Singlet	N/A

## <sup>13</sup>C NMR (Carbon-13) Spectroscopy

### Experimental Protocol:

- **Sample Preparation:** A more concentrated sample (20-50 mg) in the same deuterated solvent is typically used for <sup>13</sup>C NMR.
- **Instrumentation:** The same NMR spectrometer as for <sup>1</sup>H NMR is used.
- **Data Acquisition:** <sup>13</sup>C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of the <sup>13</sup>C isotope.
- **Data Processing:** Similar processing steps as for <sup>1</sup>H NMR are applied.

### Interpretation of the <sup>13</sup>C NMR Spectrum:

The proton-decoupled <sup>13</sup>C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

- **C-2 and C-6:** These carbons are directly attached to the highly electronegative iodine and chlorine atoms, respectively. The carbon attached to iodine (C-2) will be significantly shielded due to the "heavy atom effect," while the carbon attached to chlorine (C-6) will be deshielded.
- **C-3:** This carbon is attached to the methyl group and is expected to be in the typical range for substituted pyridine rings.

- C-4 and C-5: These carbons are part of the aromatic ring and their chemical shifts will be influenced by the surrounding substituents.
- Methyl Carbon (CH<sub>3</sub>): This carbon will appear at the highest field (lowest ppm value).

Predicted <sup>13</sup>C NMR Data:

Carbon	Chemical Shift (δ, ppm)
C-2	~ 95 - 105
C-3	~ 135 - 140
C-4	~ 138 - 142
C-5	~ 125 - 130
C-6	~ 150 - 155
CH <sub>3</sub>	~ 18 - 22

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent (e.g., CCl<sub>4</sub>).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum is first recorded, followed by the sample spectrum. The data is typically collected over the range of 4000-400 cm<sup>-1</sup>.[\[4\]](#)

Interpretation of the IR Spectrum:

The IR spectrum of **6-Chloro-2-iodo-3-methylpyridine** will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the substituents.

- C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100  $\text{cm}^{-1}$ . Aliphatic C-H stretching from the methyl group will appear just below 3000  $\text{cm}^{-1}$ .<sup>[5]</sup>
- C=C and C=N Stretching: The stretching vibrations of the pyridine ring will result in several bands in the 1400-1600  $\text{cm}^{-1}$  region.<sup>[6][7]</sup>
- C-Cl Stretching: The C-Cl stretching vibration typically appears in the 600-800  $\text{cm}^{-1}$  region.
- C-I Stretching: The C-I stretching vibration is found at lower wavenumbers, typically in the 500-600  $\text{cm}^{-1}$  range.<sup>[5]</sup>

Predicted IR Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type
3050 - 3100	Aromatic C-H stretch
2920 - 2980	Aliphatic C-H stretch
1550 - 1600	C=C and C=N ring stretch
1450 - 1480	C=C and C=N ring stretch
650 - 750	C-Cl stretch
500 - 600	C-I stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Electron Impact (EI) is a common ionization technique that generates a molecular ion and fragment ions.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The abundance of each ion is measured.

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (268.4 g/mol). The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in a ~3:1 ratio) will result in an  $M+2$  peak at  $m/z$  270 with approximately one-third the intensity of the  $M^+$  peak.

[8]

Predicted Fragmentation Pattern:

The molecular ion can undergo fragmentation through various pathways. Common fragmentation patterns for halogenated pyridines include the loss of halogen atoms and cleavage of the pyridine ring.[9][10]

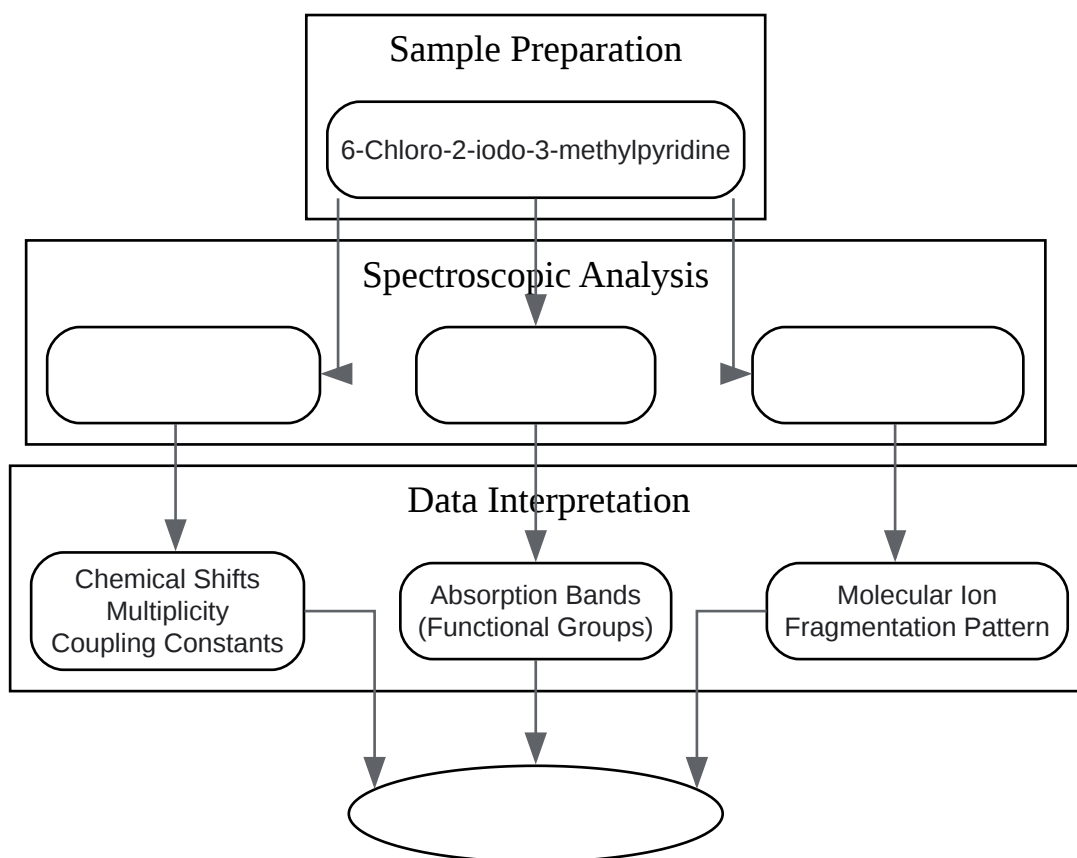
- $[M-I]^+$ : Loss of an iodine radical ( $m/z$  127) would result in a fragment at  $m/z$  141.
- $[M-Cl]^+$ : Loss of a chlorine radical ( $m/z$  35/37) would lead to a fragment at  $m/z$  233/231.
- Pyridine ring fragments: Cleavage of the ring can lead to various smaller fragments.

Predicted Mass Spectrometry Data:

$m/z$	Fragment
268/270	$[\text{C}_6\text{H}_5\text{ClIN}]^+$ (Molecular Ion)
141	$[\text{C}_6\text{H}_5\text{ClN}]^+$
233/231	$[\text{C}_6\text{H}_5\text{IN}]^+$
127	$[I]^+$

## Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **6-Chloro-2-iodo-3-methylpyridine**.



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Caption: Workflow for Spectroscopic Analysis.

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of **6-Chloro-2-iodo-3-methylpyridine**. This guide outlines the expected spectroscopic data based on established principles and data from analogous compounds. By understanding the underlying causality of the experimental choices and the interpretation of the resulting spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate.

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